Penicillamine methyl ester

Descripción general

Descripción

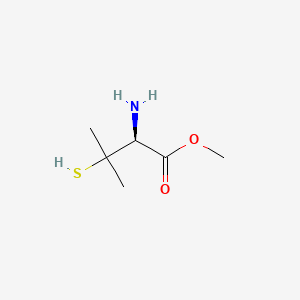

Penicillamine methyl ester is a derivative of penicillamine, which is a degradation product of penicillin. Penicillamine itself is an amino acid structurally similar to cysteine but with geminal dimethyl substituents α to the thiol group. This compound retains the core structure of penicillamine but with an esterified carboxyl group, making it a valuable compound in various chemical and pharmaceutical applications.

Mecanismo De Acción

Target of Action

Penicillamine methyl ester, also known as METHYL (2S)-2-AMINO-3-METHYL-3-SULFANYLBUTANOATE, primarily targets copper ions in the body . It is a chelating agent recommended for the removal of excess copper in patients with Wilson’s disease . It also reduces excess cystine excretion in cystinuria .

Mode of Action

This compound interacts with its targets by binding to them. In the case of Wilson’s disease, it binds to copper, allowing it to be eliminated in the urine . It also inhibits macrophages, decreases IL-1, and reduces the number of T-lymphocytes, which helps in the treatment of rheumatoid arthritis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the copper metabolism pathway. In Wilson’s disease, a genetic disorder of copper metabolism, the compound binds to accumulated copper and facilitates its elimination through urine . In cystinuria, it binds with cysteine to yield a mixed disulfide which is more soluble than cystine .

Pharmacokinetics

This compound is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of copper levels in patients with Wilson’s disease, and the reduction of cystine excretion in cystinuria . In rheumatoid arthritis, it reduces the number of T-lymphocytes, inhibits macrophage function, decreases IL-1, and prevents collagen cross-linking .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food and certain medications can affect its absorption and bioavailability . Additionally, the compound’s effectiveness can be hindered by its numerous adverse effects, both cutaneous and extra-cutaneous .

Análisis Bioquímico

Biochemical Properties

Penicillamine methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit macrophages, decrease IL-1, and reduce the number of T-lymphocytes . Additionally, it prevents collagen cross-linkage, which is crucial in the treatment of rheumatoid arthritis . The compound’s interaction with copper ions is particularly noteworthy, as it forms stable complexes that facilitate the excretion of copper in patients with Wilson’s disease .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to depress T-cell activity while not significantly affecting B-cell activity . This selective immunosuppressive action makes it valuable in treating autoimmune conditions. Furthermore, the compound’s ability to bind copper ions and facilitate their excretion impacts cellular metabolism by reducing copper toxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to heavy metals such as copper, forming stable complexes that are excreted in the urine . This chelation process is crucial in treating conditions like Wilson’s disease. Additionally, the compound interferes with the formation of cross-links between tropocollagen molecules, thereby preventing collagen cross-linkage . This action is beneficial in managing rheumatoid arthritis by reducing tissue stiffness and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is known to be rapidly absorbed but incompletely (40-70%) in the intestine . Its bioavailability is influenced by factors such as food intake and the presence of antacids . Over time, the compound’s stability and degradation can affect its efficacy, necessitating careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively chelates heavy metals and reduces symptoms of conditions like Wilson’s disease and rheumatoid arthritis . At higher doses, it can lead to adverse effects such as liver toxicity and immune suppression . These dosage-dependent effects highlight the importance of precise dosing in clinical and experimental applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its chelating properties. It interacts with enzymes and cofactors involved in copper metabolism, facilitating the excretion of copper through urine . The compound’s metabolism also involves hepatic processing, where it is converted into various metabolites, including S-methyl-D-penicillamine . These metabolic pathways are crucial for its therapeutic efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Its distribution follows a two-compartment model, with peak plasma concentrations observed 1-4 hours after ingestion . The compound’s ability to form stable complexes with heavy metals facilitates its transport and excretion.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . Its ability to bind heavy metals and prevent collagen cross-linkage is facilitated by its subcellular distribution. Additionally, the compound’s localization in specific cellular compartments may be influenced by post-translational modifications and targeting signals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of penicillamine methyl ester typically involves the esterification of penicillamine. One common method is to react penicillamine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:

Penicillamine+MethanolH2SO4Penicillamine Methyl Ester+Water

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Raw Material Preparation: Penicillamine is obtained either through extraction from penicillin degradation or through synthetic routes.

Esterification: The penicillamine is reacted with methanol in large reactors with continuous stirring and temperature control to ensure complete conversion.

Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions: Penicillamine methyl ester undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The ester group can be reduced to yield the corresponding alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfides such as penicillamine disulfide.

Reduction: Penicillamine alcohol.

Substitution: Various substituted penicillamine derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Penicillamine methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential in modulating biological pathways due to its structural similarity to cysteine.

Medicine: Investigated for its potential therapeutic effects, particularly in the context of heavy metal chelation and treatment of diseases like Wilson’s disease.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.

Comparación Con Compuestos Similares

Penicillamine methyl ester is unique due to its esterified carboxyl group, which imparts different chemical properties compared to penicillamine. Similar compounds include:

Penicillamine: The parent compound, used primarily for its chelating properties.

Cysteine: An amino acid with a similar thiol group but without the dimethyl substituents.

Methionine: Another sulfur-containing amino acid, but with a thioether group instead of a thiol.

This compound stands out due to its enhanced reactivity and potential for modification, making it a versatile compound in various fields of research and industry.

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-methyl-3-sulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2,10)4(7)5(8)9-3/h4,10H,7H2,1-3H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXGPNLTDAUQQF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)OC)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34297-27-3 (hydrochloride) | |

| Record name | D-Penicillamine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29913-83-5 | |

| Record name | D-Penicillamine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E,E)-1,1'-[(Z)-1,2-Diphenylethene-1,2-diyl]bis(phenyldiazene)](/img/structure/B1611125.png)

![7-Chloro-5,6-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B1611135.png)

![Pyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B1611137.png)